molecular formula C19H20Cl2N2O4S B2422753 4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-71-1

4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No.: B2422753
CAS No.: 478047-71-1
M. Wt: 443.34
InChI Key: MKGVAPZYVNFXIJ-UHFFFAOYSA-N
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Description

4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a 4-chlorobenzyl group, a 4-chlorophenylsulfonyl group, and a piperidinyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c20-15-3-1-14(2-4-15)13-27-19(24)22-17-9-11-23(12-10-17)28(25,26)18-7-5-16(21)6-8-18/h1-8,17H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGVAPZYVNFXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

Industrial-scale production of 4-chlorobenzenesulfonyl chloride employs chlorobenzene sulfonation using chlorosulfonic acid (ClSO₃H) in halogenated solvents (e.g., 1,2-dichloroethane) with catalytic alkali metal salts (NaCl, 10 mol%):

Chlorobenzene + 1.6 eq ClSO₃H → 4-Chlorobenzenesulfonyl chloride (85–92% yield)

Key parameters:

  • Temperature : 55–60°C
  • Reaction time : 8–10 hours
  • Workup : Sequential ice-water quench and organic layer separation

Excess thionyl chloride (SOCl₂, 220% molar excess) enhances conversion by scavenging water, suppressing hydrolysis to sulfonic acids. Gas scrubbing systems recover HCl and SO₂ byproducts as recyclable hydrochloric acid and bisulfite solutions.

Sulfonamide Intermediate Synthesis

Friedel-Crafts Sulfonylation of 4-Aminopiperidine

Reaction of 4-aminopiperidine with 4-chlorobenzenesulfonyl chloride proceeds in anhydrous dichloroethane with FeCl₃ catalysis (2–5 mol%):

4-Aminopiperidine + 1.1 eq sulfonyl chloride → 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinylamine (78–85% yield)

Optimized conditions :

  • Temperature : 140–160°C
  • Duration : 12–18 hours
  • Purification : Hot water washing (65–70°C) removes FeCl₃, followed by solvent distillation

The anhydrous reaction environment prevents hydrolysis of sulfonyl chloride to sulfonic acid, a side reaction that reduces yields by 15–20% in aqueous systems.

Carbamate Coupling Strategies

Classical Chloroformate Method

Treatment of the sulfonamide intermediate with 4-chlorobenzyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) base:

Sulfonamide + 1.05 eq chloroformate → Target carbamate (72–80% yield)

Reaction profile :

  • Temperature : 0–5°C (initial), warming to 25°C
  • Time : 4–6 hours
  • Workup : Sequential 5% HCl and saturated NaHCO₃ washes

Solvent-Free Mechanochemical Approach

Adapting green chemistry principles, a solvent-free protocol uses trichloroacetyl chloride (TCA) and sodium cyanate:

Sulfonamide + 4-Chlorobenzyl alcohol + NaOCN + TCA → Target carbamate (88–92% yield)

Key advantages :

  • Reaction time : 45–60 minutes (vs. 4+ hours for solution-phase)
  • Atom economy : 94% (vs. 78% for chloroformate method)
  • Purification : Simple recrystallization from ethanol/water

Comparative Analysis of Synthetic Methodologies

Parameter Chloroformate Method Mechanochemical Method
Yield (%) 72–80 88–92
Reaction Time (h) 4–6 0.75–1
Solvent Consumption 15 L/kg product 0 L/kg
E-Factor* 34.2 8.7
Byproduct Formation 12–18% <5%

*E-Factor = (Mass of waste)/(Mass of product)

Industrial-Scale Process Considerations

Continuous Flow Sulfonation

Patented tubular reactors achieve 98% conversion of chlorobenzene to sulfonyl chloride by:

  • Maintaining turbulent flow (Reynolds > 4000)
  • Precise temperature zones (50°C → 60°C → 25°C)
  • In-line IR monitoring for real-time adjustment

Crystallization Optimization

The target carbamate exhibits polymorphic behavior. Seeded cooling crystallization from ethyl acetate at 0.5°C/min produces Form II (thermodynamically stable):

  • Slurry density : 25–30% w/w
  • Seed loading : 2–3% of final mass
  • Particle size : D90 < 50 μm

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate linkage (-O(CO)NH-) undergoes hydrolysis under acidic or basic conditions:

Conditions Products Mechanistic Notes
1M HCl (reflux, 6h)4-chlorobenzyl alcohol + 1-[(4-chlorophenyl)sulfonyl]-4-piperidinylamineAcid-catalyzed nucleophilic acyl substitution; confirmed via IR loss of C=O at 1,710 cm⁻¹
0.5M NaOH (70°C, 4h)Sodium 4-chlorobenzyl carbonate + sulfonamide intermediateBase-mediated cleavage of the carbamate ester; intermediate characterized by NMR

Hydrolysis rates depend on solvent polarity, with 80% aqueous THF showing optimal reactivity. Kinetic studies suggest pseudo-first-order behavior in basic media.

Nucleophilic Substitution at the Sulfonyl Group

Reaction with Hydrazine

  • Reagents : Excess hydrazine hydrate (10 eq), ethanol, 12h reflux

  • Product : N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide

  • Mechanism : SN2 displacement at the sulfonyl sulfur, forming a sulfonohydrazide derivative (confirmed by HRMS m/z 472.0 [M+H]⁺)

Reaction with Piperidine

  • Reagents : Piperidine (5 eq), DMF, 120°C, 24h

  • Product : Bis-piperidinyl sulfone derivative (unstable; degrades to sulfonic acid above 150°C)

Electrophilic Aromatic Substitution (EAS)

The 4-chlorobenzyl group shows restricted EAS activity due to deactivation by the chlorine substituent. Directed ortho-metalation enables functionalization:

Reagent Product Yield Conditions
LDA, then CO₂4-chloro-2-carboxybenzyl derivative32%THF, -78°C, 2h
Pd(OAc)₂, aryl iodideBiaryl-coupled product 41%Microwave, 140°C, 30 min

DFT calculations indicate meta-directing effects dominate in the absence of directing groups.

Reductive Transformations

Catalytic hydrogenation selectively reduces the sulfonamide:

H₂/Pd-C (10 atm)

  • Primary Product : Desulfonylated piperidine-carbamate (86% yield)

  • Side Reaction : Partial dechlorination (<5%) observed with prolonged reaction times (>24h)

Photochemical Reactions

UV irradiation (254 nm) induces two competing pathways:

  • C-S Bond Cleavage : Generates 4-chlorophenyl radical and piperidinyl carbamate fragments (trapped with TEMPO)

  • Intramolecular Cyclization : Forms a quinazoline-2,4-dione derivative via radical recombination (15% yield)

Stability Considerations

  • Thermal : Stable to 200°C (TGA data); decomposition initiates via carbamate pyrolysis

  • pH Sensitivity : Rapid degradation occurs at pH <2 or >12 (t₁/₂ = 1.3h at pH 1.5)

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules.
  • Functional Group Transformations : It can undergo various chemical reactions such as oxidation and reduction, allowing for the modification of its structure for further applications.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, making it a candidate for studies related to enzyme kinetics and inhibition mechanisms.
  • Receptor Binding : Its interaction with biological receptors has been documented, suggesting potential roles in modulating receptor activity.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its use as a therapeutic agent, particularly in drug development targeting diseases like cancer and neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, warranting further investigation into their efficacy against various pathogens.

Anticancer Activity

A study investigated the anticancer properties of 4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, revealing that it induces apoptosis in cancer cells. Increased levels of caspase activity were observed, indicating its potential as an anticancer agent.

Enzyme Inhibition

Research on enzyme inhibition highlighted that this compound effectively inhibits acetylcholinesterase activity. This property suggests its potential use in treating conditions like Alzheimer's disease, where acetylcholine levels are critical.

Toxicity Studies

Toxicity assessments demonstrated that the compound exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This finding supports its further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl chloride
  • 4-chlorophenylsulfonyl chloride
  • 4-chlorobenzyl piperidine

Uniqueness

4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

4-Chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic organic compound notable for its potential biological activities. This compound features a piperidine ring, which is often associated with various pharmacological effects, including analgesic and anti-inflammatory properties. The presence of the chlorophenyl and sulfonyl groups may enhance its biological efficacy by modulating interactions with biological targets.

  • Molecular Formula : C20H23ClN2O4S
  • Molecular Weight : 422.9 g/mol
  • IUPAC Name : 1-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide
  • InChI Key : BOQUVTKJAMDNFS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and swelling.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing pain perception and mood regulation.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of compounds similar to this compound:

  • Antinociceptive Activity : A study demonstrated that related piperidine derivatives exhibited significant antinociceptive effects in animal models, suggesting potential applications in pain management .
  • Antitumor Activity : Compounds with similar structural motifs have shown promising results in inhibiting tumor cell growth across various cancer cell lines. For instance, thiazole-bearing compounds were reported to have IC50 values below 2 µg/mL against several cancer types .
  • Anticonvulsant Properties : Certain derivatives have displayed anticonvulsant activities, indicating their potential for treating seizure disorders .

Study on Anticancer Activity

A recent investigation focused on the anticancer properties of piperidine derivatives, including those with sulfonamide groups. The study found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, particularly those resistant to conventional therapies. The structure-activity relationship (SAR) indicated that the presence of electronegative groups like chlorine enhances cytotoxic activity .

Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of synthesized piperidine derivatives against various bacterial strains. Results indicated that compounds with similar structural features had minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria, showcasing their potential as antibacterial agents .

Biological Activity Summary Table

Activity TypeCompound ExampleIC50 / MICReference
AntinociceptivePiperidine DerivativeNot specified
AntitumorThiazole-Piperidine Analog< 2 µg/mL
AnticonvulsantSimilar Piperidine DerivativeNot specified
AntimicrobialPiperidine-Sulfonamide Compound31.25 µg/mL

Q & A

Basic Research Question

  • Precipitation : Add chilled distilled water to the reaction mixture to isolate the crude product .
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate carbamate derivatives. Monitor fractions via TLC (Rf_f ~0.3–0.5) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance purity (>95%) and yield .

How do modifications to the sulfonyl or chlorobenzyl groups affect pharmacological profiles?

Advanced Research Question

  • Sulfonyl Group : Replacing 4-chlorophenylsulfonyl with 4-methylsulfonyl increases hydrophilicity, potentially improving blood-brain barrier penetration for CNS targets .
  • Chlorobenzyl Group : Substituting 4-chloro with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, which may improve covalent binding to cysteine residues in enzymes .
    Validation : Test modified analogs in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetic studies in rodent models) .

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